molecular formula C16H25ClN2O2 B13742799 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride CAS No. 100836-73-5

2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride

Cat. No.: B13742799
CAS No.: 100836-73-5
M. Wt: 312.83 g/mol
InChI Key: MJXZRKRAMLDFCT-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 4 positions, a pyrrolidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with N-(2-pyrrolidinylethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with phosgene or a phosgene substitute to form the carbamate. The final product is obtained as a hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid catalysts to enhance the efficiency and yield of the reaction. The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring and benzyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate
  • 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate acetate
  • 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate sulfate

Uniqueness

2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

100836-73-5

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

(2,4-dimethylphenyl)methyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-13-5-6-15(14(2)11-13)12-20-16(19)17-7-10-18-8-3-4-9-18;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19);1H

InChI Key

MJXZRKRAMLDFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)NCC[NH+]2CCCC2)C.[Cl-]

Origin of Product

United States

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